molecular formula C8H6BrNO B2827900 4-Bromo-5H-cyclopenta[C]pyridin-7(6H)-one CAS No. 1428651-90-4

4-Bromo-5H-cyclopenta[C]pyridin-7(6H)-one

Cat. No.: B2827900
CAS No.: 1428651-90-4
M. Wt: 212.046
InChI Key: NJWBNFSXZZLYMG-UHFFFAOYSA-N
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Description

4-Bromo-5H-cyclopenta[C]pyridin-7(6H)-one is a heterocyclic compound that features a bromine atom attached to a cyclopenta[c]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5H-cyclopenta[C]pyridin-7(6H)-one typically involves the bromination of a precursor cyclopenta[c]pyridine compound. One common method includes:

    Starting Material: Cyclopenta[c]pyridine.

    Bromination: The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane.

    Reaction Conditions: The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the reproducibility and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5H-cyclopenta[C]pyridin-7(6H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of 4-azido-5H-cyclopenta[C]pyridin-7(6H)-one or 4-thiocyanato-5H-cyclopenta[C]pyridin-7(6H)-one.

    Oxidation: Formation of 4-bromo-5H-cyclopenta[C]pyridin-7-one.

    Reduction: Formation of 4-bromo-5H-cyclopenta[C]pyridin-7-ol.

Scientific Research Applications

Chemistry

In chemistry, 4-Bromo-5H-cyclopenta[C]pyridin-7(6H)-one is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions of brominated heterocycles with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a precursor for the synthesis of bioactive molecules.

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may be used in the design and synthesis of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its brominated structure may impart unique physical and chemical characteristics to the final products.

Mechanism of Action

The mechanism of action of 4-Bromo-5H-cyclopenta[C]pyridin-7(6H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-5H-cyclopenta[C]pyridin-7(6H)-one: Similar structure but with a chlorine atom instead of bromine.

    4-Iodo-5H-cyclopenta[C]pyridin-7(6H)-one: Similar structure but with an iodine atom instead of bromine.

    5H-cyclopenta[C]pyridin-7(6H)-one: Lacks the halogen substituent.

Uniqueness

4-Bromo-5H-cyclopenta[C]pyridin-7(6H)-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. Bromine’s size and electronegativity can affect the compound’s chemical behavior, making it distinct from its chloro and iodo analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-bromo-5,6-dihydrocyclopenta[c]pyridin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c9-7-4-10-3-6-5(7)1-2-8(6)11/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWBNFSXZZLYMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CN=CC(=C21)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of ethyl 3-(3,5-dibromopyridin-4-yl)propanoate (30 g, 89 mmol) in THF (50 mL) was added slowly n-BuLi (71.2 mL, 178 mmol, 2.5 M in hexane) at −78° C. The resulting mixture was stirred for another 30 min at −78° C. before it was quenched with water, and extracted with EtOAc (500 mL×3). The combined organic layers were dried over Na2SO4, filtered, and concentrated in vacuo to give a crude product which was purified by column chromatography (n-pentane:EtOAc=5:1) to give title compound (7 g, 37%) as a white solid. MS: 211.8 (M+H+, 1 Br).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
71.2 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
37%

Synthesis routes and methods II

Procedure details

The crude sodium 4-bromo-6-(methoxycarbonyl)-5H-cyclopenta[c]pyridin-7-olate (20.0 mmol) was dissolved in aq. 6 M HCl, (54 mL) and heated at reflux for 1.5 h. The acidic solution was cooled in ice, poured into Et2O, basified with aq. 6 M KOH (to give a pH of −9) and extracted with Et2O (2×). The Et2O phases were collected, dried over Na2SO4, concentrated and purified by flash chromatography (20 g SiO2, i-PrOH (1%)/CH2Cl2) to afford after trituration with a small amount of Et2O the title compound (0.69 g, 16% over 2 steps) as pink solid. MS: 212.0 (M+H−, 1 Br).
Name
sodium 4-bromo-6-(methoxycarbonyl)-5H-cyclopenta[c]pyridin-7-olate
Quantity
20 mmol
Type
reactant
Reaction Step One
Name
Quantity
54 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
16%

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